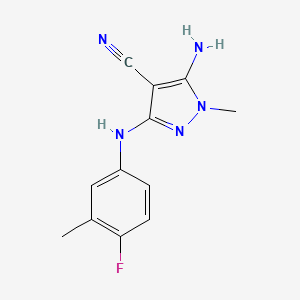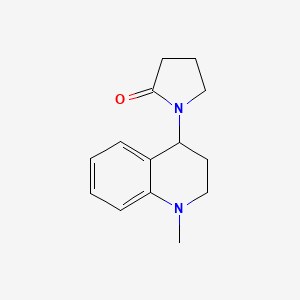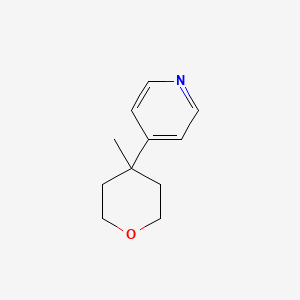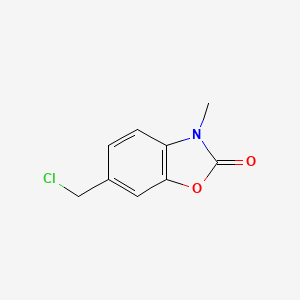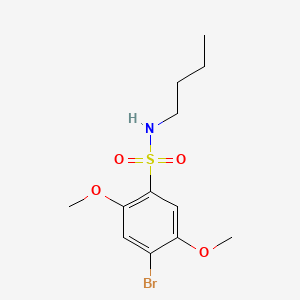
4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is a chemical compound characterized by its bromine, butyl, methoxy, and sulfonamide functional groups. This compound is part of the broader class of benzenesulfonamides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the bromination of 2,5-dimethoxybenzenesulfonamide. This is followed by the introduction of the butyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in achieving high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically involve strong bases like sodium hydride (NaH) and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its bromine atom makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its sulfonamide group can interact with various enzymes, making it useful in the development of new pharmaceuticals.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may serve as precursors for drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: this compound is also used in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in industrial applications.
Mécanisme D'action
The mechanism by which 4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide exerts its effects depends on its molecular targets and pathways. For example, in enzyme inhibition, the sulfonamide group may bind to the active site of an enzyme, preventing its normal function. The specific pathways involved can vary depending on the biological context and the derivatives formed from this compound.
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-dimethoxybenzenesulfonamide
4-Bromo-2,5-dimethoxyphenethylamine
4-Bromo-2,5-dimethoxybenzaldehyde
Uniqueness: 4-Bromo-N-butyl-2,5-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its butyl group, in particular, provides additional versatility compared to similar compounds that lack this feature.
Propriétés
IUPAC Name |
4-bromo-N-butyl-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO4S/c1-4-5-6-14-19(15,16)12-8-10(17-2)9(13)7-11(12)18-3/h7-8,14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUHMXMBEWHHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2864611.png)
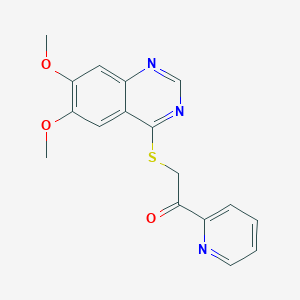
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2864614.png)
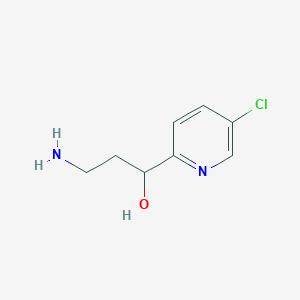
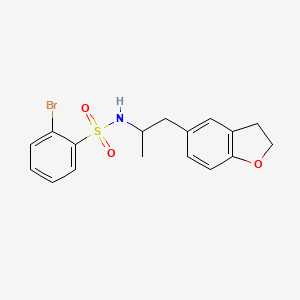
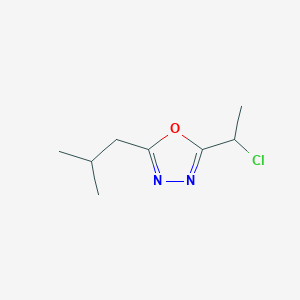
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864619.png)
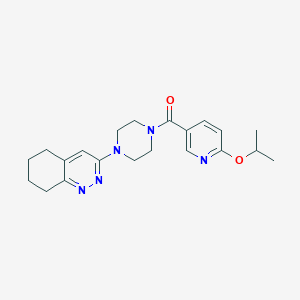
![N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2864626.png)
![N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B2864629.png)
